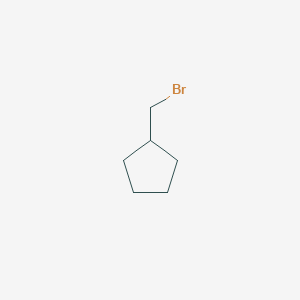

(Bromomethyl)cyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromomethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZUWOHEILWUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508114 | |

| Record name | (Bromomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-30-0 | |

| Record name | (Bromomethyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bromomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Bromomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (bromomethyl)cyclopentane, a valuable building block in organic synthesis and pharmaceutical development.[1] This document details the most effective methodologies, including nucleophilic substitution of cyclopentanemethanol (B1149391) and the Hunsdiecker reaction of cyclopentylacetic acid. It offers in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available methods to assist researchers in selecting the optimal synthetic strategy.

Introduction

This compound (CAS No: 3814-30-0) is a key intermediate in the synthesis of a variety of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive bromomethyl group attached to a cyclopentane (B165970) ring, allows for the introduction of the cyclopentylmethyl moiety into various molecular scaffolds through nucleophilic substitution and other transformations. This guide focuses on reliable and practical laboratory-scale syntheses of this versatile reagent.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Br | [2][3] |

| Molecular Weight | 163.06 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 153.954 °C at 760 mmHg | [4] |

| Density | 1.326 g/cm³ | [4] |

| ¹H NMR (CDCl₃) | See ChemicalBook for spectrum | [5] |

| ¹³C NMR (CDCl₃) | See SpectraBase for spectrum of similar compounds | [4][6] |

| IR Spectrum | See NIST WebBook for spectrum of similar compounds | [7][8] |

Synthesis Methodologies

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol. An alternative, though less common, approach is the Hunsdiecker reaction of cyclopentylacetic acid.

Synthesis from Cyclopentanemethanol

The conversion of cyclopentanemethanol to this compound is a direct and efficient method. The choice of brominating agent is crucial to avoid unwanted side reactions, particularly carbocation rearrangements.

The reaction of primary alcohols with phosphorus tribromide is a classic and reliable method for the synthesis of primary alkyl bromides. This reaction proceeds through an Sₙ2 mechanism, which ensures that the integrity of the carbon skeleton is maintained, preventing the formation of rearranged products.

Mechanism:

The reaction mechanism involves two main stages:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated phosphite (B83602) ester intermediate and the displacement of a bromide ion. This step converts the poor leaving group (-OH) into a good leaving group.

-

Nucleophilic Attack: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside (Sₙ2 attack). This leads to the formation of the alkyl bromide with an inversion of configuration at the stereocenter (if applicable) and the release of the phosphorous acid byproduct.

References

- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(3814-30-0) 1H NMR spectrum [chemicalbook.com]

- 6. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]

- 7. Cyclopentane, bromo- [webbook.nist.gov]

- 8. Cyclopentane, bromo- [webbook.nist.gov]

Physical and chemical properties of (Bromomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclopentane, also known as cyclopentylmethyl bromide, is a halogenated hydrocarbon with the chemical formula C₆H₁₁Br. It exists as a colorless to pale yellow liquid at room temperature and is a versatile synthetic intermediate in organic chemistry.[1] Its utility is primarily derived from the presence of a reactive bromomethyl group attached to a cyclopentane (B165970) ring, which allows for the introduction of the cyclopentylmethyl moiety into a variety of molecular scaffolds. This structural feature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁Br | [2] |

| Molecular Weight | 163.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.271 g/cm³ at 25 °C | [2] |

| Boiling Point | 163 °C (760 mmHg) | [2] |

| Melting Point | -66 °C | [2] |

| Flash Point | 58.8 °C | [2] |

| Refractive Index | 1.489 | [2] |

| Vapor Pressure | 4.174 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [2] |

| CAS Number | 3814-30-0 | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is available and can be used to confirm the presence of the different types of protons in the molecule.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

IR (Infrared Spectroscopy): The IR spectrum can be used to identify the presence of C-H and C-Br bonds.

-

MS (Mass Spectrometry): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Note: While the existence of this data is referenced, specific spectra were not available in the initial search results and would typically be obtained experimentally or from spectral databases.

Chemical Properties and Reactivity

The primary chemical reactivity of this compound is centered around the bromomethyl group, which is susceptible to nucleophilic substitution reactions . The bromine atom is a good leaving group, and the primary carbon to which it is attached is readily attacked by nucleophiles. This allows for the facile introduction of a wide range of functional groups.

Common nucleophilic substitution reactions include:

-

Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) to form cyclopentylacetonitrile.

-

Azidation: Reaction with azide (B81097) salts (e.g., sodium azide) to form cyclopentylmethyl azide.

-

Alkylation: Used as an alkylating agent to introduce the cyclopentylmethyl group onto various substrates, such as amines, alcohols, and thiols.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of cyclopentylmethanol. The following is a representative experimental protocol adapted from general procedures for the synthesis of bromoalkanes from alcohols.

Reaction: (C₅H₉)CH₂OH + PBr₃ → (C₅H₉)CH₂Br + H₃PO₃

Materials:

-

Cyclopentylmethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylmethanol in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Caption: Synthesis of this compound via bromination of cyclopentylmethanol.

Nucleophilic Substitution: Synthesis of Cyclopentylacetonitrile

The following protocol describes the reaction of this compound with sodium cyanide, a typical Sₙ2 reaction.

Reaction: (C₅H₉)CH₂Br + NaCN → (C₅H₉)CH₂CN + NaBr

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO or ethanol. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Addition of Substrate: Add this compound to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether.

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.

-

Purification: Purify the crude cyclopentylacetonitrile by vacuum distillation.

Caption: Nucleophilic substitution reaction of this compound with sodium cyanide.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself, nor is it directly involved in biological signaling pathways. Instead, its significance in drug development lies in its role as a key synthetic intermediate or building block .[1] The cyclopentyl moiety is a desirable feature in some drug candidates as it can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The reactivity of the bromomethyl group allows for the incorporation of the cyclopentylmethyl group into a larger molecule that may have therapeutic properties.

Caption: Role of this compound as a synthetic intermediate in drug development.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It may be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in nucleophilic substitution reactions, make it an important building block for the synthesis of more complex molecules. For researchers and professionals in drug development, understanding the properties and handling of this compound is crucial for its effective use in the creation of novel therapeutic agents.

References

Spectroscopic Analysis of (Bromomethyl)cyclopentane: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for (Bromomethyl)cyclopentane (C₆H₁₁Br), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound consists of a cyclopentane (B165970) ring bonded to a bromomethyl group. The structural features give rise to distinct signals in various spectroscopic analyses, which are invaluable for confirming its identity and purity. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the bromine atom and the geometry of the ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | 3.2 - 3.4 | Doublet | 2H |

| -CH- (ring, adjacent to CH₂Br) | 2.0 - 2.2 | Multiplet | 1H |

| -CH₂- (ring) | 1.4 - 1.9 | Multiplet | 8H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule, assuming rapid conformational exchange of the cyclopentane ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | 35 - 45 |

| -CH- (ring, adjacent to CH₂Br) | 40 - 50 |

| C2/C5 (ring) | 30 - 35 |

| C3/C4 (ring) | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| CH₂ bend (scissoring) | 1450 - 1470 | Medium |

| C-Br stretch | 550 - 650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. The molecular weight of this compound is 163.06 g/mol .[1]

| m/z | Assignment | Notes |

| 162/164 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |

| 83 | [M - Br]⁺ | Loss of a bromine radical |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Reactivity and Stability of (Bromomethyl)cyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)cyclopentane is a key building block in organic synthesis, valued for its utility in introducing the cyclopentylmethyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, with a focus on its participation in nucleophilic substitution and elimination reactions. This document delves into the mechanistic pathways governing its transformations, offers detailed experimental protocols for its synthesis and reactivity studies, and presents key physicochemical and spectroscopic data to support further research and application in drug development and materials science.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[1] It is a halogenated organic compound that is sparingly soluble in water but soluble in common organic solvents.[1][2] The stability of this compound is influenced by factors such as temperature, light, and the presence of strong bases or nucleophiles. Under ambient conditions and in the absence of reactive species, it is a relatively stable compound. However, like other alkyl bromides, it is susceptible to degradation over time, particularly with exposure to light, which can induce radical processes. For prolonged storage, it is recommended to keep it in a cool, dark, and inert atmosphere.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Br | [4] |

| Molecular Weight | 163.06 g/mol | [4] |

| CAS Number | 3814-30-0 | [5] |

| Boiling Point | 153.954 °C at 760 mmHg | [5] |

| Density | 1.326 g/cm³ | [5] |

| Flash Point | 58.813 °C | [5] |

| Vapor Pressure | 4.174 mmHg at 25 °C | [6] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons on the cyclopentyl ring and the bromomethyl group. | [7] |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct peaks for the different carbon environments within the molecule. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to C-H and C-Br bond vibrations. | [8] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and a characteristic fragmentation pattern, including a prominent peak corresponding to the loss of the bromine atom. | [9][10] |

Reactivity and Reaction Mechanisms

This compound, as a primary alkyl halide, readily participates in a variety of organic reactions, most notably nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[11]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.

-

Sₙ2 Mechanism: As a primary alkyl halide, this compound is highly susceptible to Sₙ2 reactions, which proceed in a single, concerted step.[12] This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

Sₙ1 Mechanism: The Sₙ1 pathway, which involves the formation of a primary carbocation intermediate, is generally disfavored for this compound due to the inherent instability of primary carbocations. However, under solvolysis conditions with a polar protic solvent and a weak nucleophile, Sₙ1-type reactions can occur, often accompanied by rearrangements.

Caption: Sₙ2 reaction pathway of this compound.

Elimination Reactions

Elimination reactions of this compound result in the formation of an alkene, typically methylenecyclopentane.

-

E2 Mechanism: This pathway is favored by strong, sterically hindered bases. The reaction is concerted, with the base abstracting a proton from a β-carbon simultaneous to the departure of the bromide ion. The rate is dependent on the concentration of both the substrate and the base.

-

E1 Mechanism: Similar to the Sₙ1 reaction, the E1 mechanism is less common due to the formation of an unstable primary carbocation. It can compete with the Sₙ1 reaction under appropriate conditions, such as high temperatures and the presence of a weak base.

Caption: E2 reaction pathway of this compound.

Stability and Degradation Pathways

The stability of this compound is a critical consideration in its storage, handling, and application. Degradation can occur through several pathways, influenced by environmental factors.

-

Hydrolysis: In the presence of water, particularly under basic conditions, this compound can undergo hydrolysis to form cyclopentylmethanol.[13] Under acidic conditions, the hydrolysis is generally slower for primary alkyl halides.[13]

-

Photodegradation: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating a cyclopentylmethyl radical and a bromine radical.[14] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.[14]

Caption: Major degradation pathways for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of cyclopentylmethanol. The following is a representative protocol adapted from procedures for analogous compounds.[2][3][15]

Materials:

-

Cyclopentylmethanol

-

Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Bromine (Br₂)

-

N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure:

-

In a clean, dry, nitrogen-purged reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve cyclopentylmethanol in a suitable anhydrous solvent (e.g., DMF).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add the brominating agent (e.g., PBr₃ or a pre-formed solution of PPh₃Br₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

References

- 1. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound(3814-30-0) 1H NMR [m.chemicalbook.com]

- 8. Cyclopentane, bromo- [webbook.nist.gov]

- 9. Cyclopentane, bromo- [webbook.nist.gov]

- 10. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

Technical Guide: (Bromomethyl)cyclopentane (CAS No. 3814-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for (Bromomethyl)cyclopentane (CAS No. 3814-30-0), a key intermediate in organic synthesis. The following sections detail its chemical identifiers, hazard classifications, protective measures, and the experimental basis for these recommendations.

Chemical Identification and Properties

This compound, also known as cyclopentylmethyl bromide, is a colorless to light yellow liquid.[1][2] It is a valuable building block in the synthesis of bioactive molecules and specialty chemicals.[3]

| Identifier | Value |

| CAS Number | 3814-30-0[1][3][4][5][6][7] |

| Molecular Formula | C₆H₁₁Br[4] |

| Molecular Weight | 163.06 g/mol [4][8] |

| Synonyms | Cyclopentylmethyl bromide[1][4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 154.0 ± 8.0 °C at 760 mmHg[6] |

| Flash Point | 58.8 ± 13.6 °C[6] |

| Density | 1.3 ± 0.1 g/cm³[6] |

GHS Hazard Classification and Safety Data

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are flammability, acute toxicity, skin irritation, and eye irritation.

GHS Pictograms and Signal Word

| Pictogram | Signal Word | Hazard Class |

| 🔥 | Warning | Flammable liquids |

| 💀 | Danger | Acute toxicity, oral (in some classifications)[8] |

| ❗ | Warning | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity |

Hazard Statements

| Code | Statement |

| H226 | Flammable liquid and vapor[1][2][8] |

| H301 | Toxic if swallowed[8] |

| H302 | Harmful if swallowed[8] |

| H312 | Harmful in contact with skin[8] |

| H315 | Causes skin irritation[2][8] |

| H319 | Causes serious eye irritation[2][8] |

| H332 | Harmful if inhaled[8] |

| H335 | May cause respiratory irritation[2][8] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][9] |

| P233 | Keep container tightly closed.[1] | |

| P240 | Ground and bond container and receiving equipment.[1] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1] | |

| P242 | Use only non-sparking tools.[1] | |

| P243 | Take precautionary measures against static discharge.[1] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[8] |

| P301+P317 | IF SWALLOWED: Get medical help.[8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P317 | Get medical help.[8] | |

| P319 | Get medical help if you feel unwell.[8] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[8] | |

| P330 | Rinse mouth.[8] | |

| P332+P317 | If skin irritation occurs: Get medical help.[8] | |

| P337+P317 | If eye irritation persists: Get medical help.[8] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[8] | |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[8] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[1] | |

| P405 | Store locked up.[8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][9] |

Experimental Protocols for Hazard Determination

The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific experimental reports for this compound are not publicly available, the following sections describe the general methodologies used to determine its key hazards.

Flammability (Flash Point Determination)

The flammability of a liquid is determined by its flash point, the lowest temperature at which its vapors will ignite in the presence of an ignition source. A common method for this is the Cleveland Open Cup Method (ASTM D92) .[10]

Methodology:

-

A sample of the substance is placed in the cup of the testing apparatus.

-

The sample is heated at a slow, constant rate.

-

A small test flame is passed across the top of the cup at specified intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors of the sample to ignite.

Acute Toxicity

Acute toxicity studies are conducted to determine the adverse effects of a substance after a single exposure. This is typically assessed via oral, dermal, and inhalation routes.

Methodology (Oral Toxicity - OECD Test Guideline 423):

-

A group of laboratory animals (e.g., rats) is administered a single dose of the substance by gavage.

-

The animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

The dose at which 50% of the test animals are expected to die (LD50) is estimated.

Skin Irritation

Skin irritation tests assess the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods are now widely used to reduce animal testing.

Methodology (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439): [11][12]

-

A reconstructed human epidermis model, which mimics the properties of human skin, is used.[12]

-

The test substance is applied topically to the surface of the skin model.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.

Eye Irritation

Eye irritation tests determine the potential of a substance to cause reversible changes in the eye.

Methodology (Bovine Corneal Opacity and Permeability Test Method - OECD Test Guideline 437):

-

Corneas are obtained from the eyes of cattle and mounted in a holder.

-

The test substance is applied to the epithelial surface of the cornea.

-

After exposure, the substance is washed off, and the cornea is incubated.

-

Corneal opacity and permeability to a fluorescent dye are measured. These measurements are used to calculate an in vitro irritation score, which predicts the in vivo eye irritation potential.

Personal Protective Equipment (PPE) and Safe Handling

Based on the identified hazards, the following personal protective equipment and handling procedures are mandatory when working with this compound.

Caption: Recommended PPE and Safe Handling Workflow.

Hazard Mitigation and Emergency Response

The following diagram illustrates the logical relationships between the hazards of this compound and the necessary mitigation and emergency response measures.

Caption: Hazard Mitigation and Emergency Response Flow.

References

- 1. This compound | 3814-30-0 | TCI AMERICA [tcichemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound;CAS No.:3814-30-0 [chemshuttle.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS#:3814-30-0 | Chemsrc [chemsrc.com]

- 7. This compound | 3814-30-0 [chemicalbook.com]

- 8. This compound | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Mastering ASTM Standards: A Practical Guide for OECD GLP Testing - Tox Lab [toxlab.co]

- 11. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 12. ceuaics.ufba.br [ceuaics.ufba.br]

The Cornerstone of Innovation: A Technical Guide to Key Building Blocks in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, enabling the production of life-saving and life-enhancing therapeutics. At the heart of this intricate process lies the strategic selection and utilization of key chemical building blocks. These foundational molecules, often referred to as privileged scaffolds or key starting materials (KSMs), serve as the versatile starting points for the construction of complex drug molecules. This technical guide provides an in-depth exploration of these critical components, detailing their synthesis, application, and the strategic thinking that governs their use in drug development. We will delve into the synthetic pathways of major APIs, present detailed experimental protocols for pivotal reactions, and visualize the complex interplay of molecules and processes that drive pharmaceutical innovation.

Privileged Scaffolds: Nature's Blueprint for Drug Design

In the vast chemical space of potential drug molecules, certain structural motifs appear with remarkable frequency across a diverse range of therapeutic targets. These "privileged structures" are molecular frameworks that possess versatile binding properties, allowing them to interact with multiple biological targets with high affinity.[1][2][3][4] Their prevalence in successful drugs is a testament to their inherent drug-like properties, including metabolic stability and amenability to chemical modification.

Heterocyclic Aromatics: The Workhorses of Medicinal Chemistry

Among the most prominent privileged scaffolds are nitrogen-containing heterocyclic aromatic compounds. Their ability to participate in hydrogen bonding, metal coordination, and a variety of other intermolecular interactions makes them ideal for engaging with biological macromolecules.

-

Quinoline (B57606): This bicyclic heteroaromatic compound is a core component of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[5] The quinoline scaffold can be synthesized through several classic methods, such as the Skraup, Friedländer, and Doebner-von Miller reactions.[5][6][7]

-

Pyridine (B92270): As a fundamental heterocyclic molecule, pyridine and its derivatives are indispensable in pharmaceutical synthesis, acting as solvents, catalysts, and key intermediates for a wide array of APIs.[8][9][10] The Hantzsch synthesis is a classic and widely used method for producing substituted pyridines.[8][11]

-

Imidazole (B134444): The imidazole ring is another vital heterocyclic scaffold found in many biologically active molecules, including antifungals and antihistamines.[12][13][14][15][16] The van Leusen imidazole synthesis is a versatile method for constructing this important ring system.[12][15]

Retrosynthesis: Deconstructing Complexity to Forge a Path to Synthesis

The design of a viable synthetic route for a complex API is a significant challenge. Retrosynthetic analysis is a powerful problem-solving technique where the target molecule is systematically deconstructed into simpler, more readily available precursors. This process of working backward from the final product allows chemists to identify key bond disconnections and strategic intermediates, ultimately revealing a potential forward synthetic pathway.

Case Studies in API Synthesis: From Building Blocks to Blockbusters

The following sections provide a detailed look at the synthesis of three major APIs, highlighting the application of key building blocks and synthetic strategies.

Sildenafil (B151) (Viagra™): A Triumph of Rational Drug Design

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[17] By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and penile erection.[17]

The mechanism of action of sildenafil is rooted in the nitric oxide (NO)/cGMP signaling pathway.

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

The commercial synthesis of sildenafil has been optimized for efficiency and environmental sustainability.[17][18] A convergent approach is employed, involving the preparation of two key intermediates that are then coupled and cyclized.

Table 1: Quantitative Data for Sildenafil Synthesis

| Step | Reaction | Key Reagents | Solvent | Yield | Purity (HPLC) |

| 1 | Pyrazole formation | Diketoester, Hydrazine | Acetic Acid | ~90% | >98% |

| 2 | N-methylation | Pyrazole, Dimethyl sulfate (B86663) | - | High | >98% |

| 3 | Hydrolysis & Nitration | Carboxylic acid, HNO₃/H₂SO₄ | - | Good | >97% |

| 4 | Amide formation & Reduction | Nitro compound, NH₄OH | - | Good | >98% |

| 5 | Acylation & Cyclization | Amino-pyrazole, Acylating agent | Base | High | >99% |

| 6 | Chlorosulfonylation | Pyrazolopyrimidinone, Chlorosulfonic acid | - | High | >98% |

| 7 | Amine Coupling | Sulfonyl chloride, N-methylpiperazine | Dichloromethane | 90% | >99% |

| 8 | Salt Formation | Sildenafil base, Citric acid | Acetone (B3395972) | 98-100% | 99.85%[19] |

This protocol is a generalized representation based on published synthetic routes.

-

Coupling: To a solution of the sulfonyl chloride intermediate in dichloromethane, add N-methylpiperazine (1.1 equivalents) at room temperature.[20] Stir the reaction mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water.[20] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the coupled product.

-

Cyclization: The coupled intermediate is then subjected to cyclization to form the pyrimidinone ring. This is typically achieved by heating the intermediate in the presence of a base, such as potassium t-butoxide, in a suitable solvent like t-butanol.[18] The reaction is heated for several hours to drive the cyclization to completion.[17]

-

Workup and Purification: After cooling, the reaction mixture is neutralized with an acid, such as 4M HCl, to precipitate the sildenafil base.[17] The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.

-

Salt Formation: To prepare the citrate (B86180) salt, dissolve the sildenafil base (50 g) in acetone (850 ml) at 55°C.[17] Slowly add a solution of citric acid (20 g) in acetone (100 ml) over 45 minutes.[17] Maintain the mixture for about 30 minutes, then cool, filter the precipitate, and dry to obtain sildenafil citrate.[17]

Atorvastatin (B1662188) (Lipitor®): A Statin Synthesized Through a Convergent Strategy

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[21][22] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the bloodstream.[5][21]

The efficacy of atorvastatin is a direct result of its intervention in the HMG-CoA reductase pathway.

References

- 1. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of High Throughput Screening | The Scientist [the-scientist.com]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 17. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

Solubility of (Bromomethyl)cyclopentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (bromomethyl)cyclopentane in various organic solvents. This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, where its ability to introduce a cyclopentylmethyl moiety is crucial for the development of new active pharmaceutical ingredients (APIs).[1] Understanding its solubility is paramount for reaction design, solvent selection, purification processes, and formulation development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates known qualitative information, presents data for analogous compounds to provide a comparative context, and outlines detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 1.271 g/cm³[4] |

| Boiling Point | 163 °C[4] |

| Melting Point | -66 °C[4] |

| Flash Point | 58.813 °C[4] |

| Water Solubility | Insoluble[4] |

Solubility Data

Qualitative Solubility of this compound

General observations indicate that this compound, a halogenated hydrocarbon, follows the "like dissolves like" principle. It is insoluble in water but soluble in some common organic solvents.

| Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

Solubility of Analogous Compounds

To provide a broader context, the following tables present solubility data for structurally related compounds. It is crucial to note that these are different molecules, and their solubility characteristics may not be directly transferable to this compound.

Table 2.2.1. Quantitative Solubility of [1-(Bromomethyl)cyclopropyl]cyclopentane

This compound is structurally more complex but provides some quantitative insights into the solubility of a related bromo-cycloalkane derivative.

| Solvent | Solubility (g/L) | Classification | Source |

| Ethanol | 2.1 | Partially Soluble | [5] |

| Acetone | 4.5 | Partially Soluble | [5] |

| Dichloromethane | >50 | Highly Soluble | [5] |

| Toluene | 35 | Highly Soluble | [5] |

Table 2.2.2. Qualitative Solubility of Bromocyclopentane

Bromocyclopentane is a simpler analog, lacking the methyl group. Its solubility profile is likely to be similar to that of this compound.

| Solvent | Qualitative Solubility | Source |

| Ethyl Acetate | Readily Soluble | [6] |

| Hexane | Readily Soluble | [6] |

| Chloroform | Readily Soluble | [6] |

| Water | Insoluble | [6] |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid organic compound such as this compound in an organic solvent. This method is based on standard laboratory practices and can be adapted for specific needs.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a chemically resistant syringe filter to remove any suspended microdroplets of the undissolved solute.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety Precautions:

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4]

-

Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship in Synthesis

Caption: Role of solvent in a typical reaction involving this compound.

References

Revolutionizing Molecular Design: A Technical Guide to Advanced Organic Synthesis Applications

Introduction

The field of organic synthesis is in a constant state of evolution, driven by the ever-increasing demand for novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. Researchers and drug development professionals are continuously seeking more efficient, selective, and sustainable methods to construct complex molecular architectures. This technical guide delves into five pivotal areas of modern organic synthesis that are poised to have a significant impact on future research and development: Late-Stage Functionalization via C-H Activation, Photoredox Catalysis in Novel Bond Formation, Continuous Flow Chemistry for Pharmaceutical Manufacturing, Biocatalysis for Asymmetric Synthesis, and Strategic Innovations in the Total Synthesis of Complex Natural Products. Each section provides a concise overview, a summary of key quantitative data, a detailed experimental protocol for a representative transformation, and a visualization of the underlying process to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Late-Stage Functionalization via C-H Activation

The ability to directly modify carbon-hydrogen (C-H) bonds in the later stages of a synthetic sequence has revolutionized the way medicinal chemists approach structure-activity relationship (SAR) studies and lead optimization.[1] C-H activation strategies bypass the need for pre-functionalized starting materials, enabling the diversification of complex molecules and drug candidates with greater efficiency and atom economy.[2][3] This approach allows for the rapid generation of analog libraries, facilitating the exploration of chemical space around a core scaffold to fine-tune pharmacological properties.[1][2]

Data Presentation: C-H Activation in Drug Derivatives

| Drug Derivative | Catalyst System | Directing Group | Functional Group Introduced | Yield (%) | Reference |

| Fenofibrate Derivative | Pd(OAc)₂ / L-isoleucine | Imine | Alkyl | 75 | [4] |

| Celecoxib Derivative | [Ru(p-cymene)Cl₂]₂ / AgOAc | Pyrazole | Aryl | 88 | [5] |

| Paclitaxel Derivative | Ir(ppy)₂(dtbbpy)PF₆ | Carboxylate | Amino | 45 | [6] |

| Repaglinide Derivative | Ir(ppy)₂(dtbbpy)PF₆ | Carboxylate | Amino | 62 | [6] |

Experimental Protocol: Palladium-Catalyzed Late-Stage C-H Arylation of a Drug-like Molecule

This protocol is a representative example of a palladium-catalyzed C-H arylation reaction, a common transformation in late-stage functionalization.

Materials:

-

Drug-like molecule containing a directing group (e.g., pyridine, oxazoline) (1.0 equiv)

-

Aryl halide (e.g., 4-iodotoluene) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ag₂CO₃ (2.0 equiv)

-

Pivalic acid (30 mol%)

-

Anhydrous 1,4-dioxane (B91453)

Procedure:

-

To an oven-dried Schlenk tube, add the drug-like molecule (0.5 mmol, 1.0 equiv), 4-iodotoluene (B166478) (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂CO₃ (276 mg, 1.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (2.0 mL) and pivalic acid (15.3 mg, 0.15 mmol, 30 mol%) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated product.

Visualization: C-H Activation Workflow

Caption: General workflow for late-stage C-H functionalization.

Photoredox Catalysis in Novel Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions.[7][8] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from organic substrates.[9][10] These intermediates can then engage in a variety of transformations that are often difficult to achieve through traditional thermal methods.[11]

Data Presentation: Representative Photoredox-Catalyzed Reactions

| Reaction Type | Photocatalyst | Substrates | Product | Yield (%) | ee (%) | Reference |

| α-Alkylation of Aldehydes | Ru(bpy)₃Cl₂ | Aldehyde, Alkyl Halide | α-Alkylated Aldehyde | 85 | 92 | [8] |

| Reductive Dehalogenation | Ir(ppy)₂(dtbbpy)PF₆ | α-Acyl Halide | Ketone | 95 | N/A | [8] |

| C-H Arylation of Heteroarenes | Eosin Y | Heteroarene, Aryl Diazonium Salt | Arylated Heteroarene | 78 | N/A | [12] |

| [2+2] Cycloaddition | Ru(bpy)₃Cl₂ | Enone, Alkene | Cyclobutane | 90 | N/A | [9] |

Experimental Protocol: Photoredox-Catalyzed α-Trifluoromethylation of an Aldehyde

This protocol describes a general procedure for the photoredox-catalyzed trifluoromethylation of an aldehyde using Umemoto's reagent.

Materials:

-

Aldehyde (1.0 equiv)

-

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's reagent) (1.2 equiv)

-

Ru(bpy)₃(PF₆)₂ (1 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Blue LED light source

Procedure:

-

In a nitrogen-filled glovebox, add the aldehyde (0.5 mmol, 1.0 equiv), Umemoto's reagent (222 mg, 0.6 mmol, 1.2 equiv), and Ru(bpy)₃(PF₆)₂ (4.3 mg, 0.005 mmol, 1 mol%) to a 10 mL vial equipped with a magnetic stir bar.

-

Add anhydrous DMF (5.0 mL) followed by DIPEA (0.17 mL, 1.0 mmol, 2.0 equiv).

-

Seal the vial with a screw cap containing a PTFE septum.

-

Remove the vial from the glovebox and place it approximately 5 cm from a blue LED lamp.

-

Irradiate the reaction mixture with stirring at room temperature for 12 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated aldehyde.

Visualization: Photoredox Catalytic Cycle

Caption: Generalized photoredox catalytic cycles.

Continuous Flow Chemistry for Pharmaceutical Manufacturing

Continuous flow chemistry is transforming pharmaceutical manufacturing by offering a safer, more efficient, and scalable alternative to traditional batch processing.[13][14] In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[15] This enhanced control leads to higher yields, improved product quality, and the ability to safely handle highly reactive or hazardous intermediates.[16]

Data Presentation: Comparison of Batch vs. Flow Synthesis of APIs

| API / Intermediate | Reaction Type | Batch Yield (%) | Flow Yield (%) | Batch Time (h) | Flow Residence Time (min) | Reference |

| Dibenzosuberone | Cyclization | 56 | 76 | 2 | 0.5 | [14] |

| Indole Derivative | Nitration | - | 93 | - | 1.5 | [16] |

| Celecoxib Intermediate | Suzuki Coupling | 85 | 95 | 12 | 10 | [7] |

| Artemisinin Intermediate | Photochemical Oxidation | 40 | 70 | 8 | 20 | [15] |

Experimental Protocol: General Setup for a Continuous Flow Suzuki-Miyaura Coupling

This protocol outlines the setup and execution of a Suzuki-Miyaura coupling reaction in a continuous flow system.

Equipment:

-

Two syringe pumps

-

T-mixer

-

Heated reactor coil (e.g., PFA tubing in a heating block)

-

Back-pressure regulator

-

Collection vessel

Reagent Solutions:

-

Solution A: Aryl halide (1.0 M), Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 M) in a suitable solvent (e.g., THF/H₂O).

-

Solution B: Boronic acid (1.2 M), base (e.g., K₂CO₃, 2.5 M) in the same solvent system.

Procedure:

-

Set up the flow reactor system as follows: Syringe pumps connected to the T-mixer, which is then connected to the reactor coil. The outlet of the reactor coil is connected to the back-pressure regulator and then to the collection vessel.

-

Set the temperature of the heating block for the reactor coil to the desired reaction temperature (e.g., 80 °C).

-

Set the back-pressure regulator to the desired pressure (e.g., 5 bar) to prevent solvent boiling.

-

Load the syringe pumps with Solution A and Solution B.

-

Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor coil. For example, for a 10 mL reactor coil and a desired residence time of 10 minutes, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).

-

Start the pumps to introduce the reagent solutions into the T-mixer, where they mix and enter the heated reactor coil.

-

The reaction mixture flows through the coil, and the product is continuously collected in the collection vessel.

-

Once the system has reached a steady state, collect the product stream for a set period.

-

The collected solution is then worked up and purified using standard laboratory procedures (e.g., extraction, chromatography).

Visualization: Continuous Flow Synthesis Workflow

Caption: A simple continuous flow reactor setup.

Biocatalysis for Asymmetric Synthesis

Biocatalysis, the use of enzymes as catalysts in organic synthesis, offers unparalleled selectivity and efficiency under mild, environmentally benign conditions.[13][17] Enzymes, being inherently chiral, are particularly adept at catalyzing stereoselective reactions, providing access to enantiomerically pure compounds that are crucial for the pharmaceutical industry.[18][19] The application of biocatalysis is rapidly expanding due to advances in protein engineering and metagenomics, which are providing a wider range of robust and highly selective enzymes.[20]

Data Presentation: Enzymatic Synthesis of Chiral Pharmaceutical Intermediates

| Intermediate | Enzyme | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| (S)-4-chloro-3-hydroxybutyrate | Ketoreductase | Asymmetric Reduction | Ethyl 4-chloroacetoacetate | >95 | >99.9 | [20] |

| (R)-Hydroxy Ester | Ketoreductase (KRED1001) | Asymmetric Reduction | Ketoester | 82 | >99.5 | [20] |

| Dexlansoprazole | Monooxygenase | Asymmetric Sulfoxidation | Prochiral Sulfide | >95 | >99 | [18] |

| Chiral Alcohols | Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketones | up to 99 | up to 99 | [21] |

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a ketoreductase (KRED) with cofactor regeneration.

Materials:

-

Prochiral ketone (1.0 equiv)

-

Ketoreductase (KRED)

-

NADP⁺ (or NAD⁺)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose (1.2 equiv)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., isopropanol), if needed for substrate solubility

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add D-glucose (1.2 equiv), NADP⁺ (catalytic amount, e.g., 1 mM), and the prochiral ketone (1.0 equiv). If the ketone has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.

-

Add the glucose dehydrogenase (GDH) and the ketoreductase (KRED) to the reaction mixture. The amount of enzyme will depend on its specific activity.

-

Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or HPLC.

-

Maintain the pH of the reaction mixture at the optimal level for the enzymes (e.g., pH 7.0) by the addition of a dilute base if necessary.

-

Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualization: Biocatalytic Asymmetric Reduction with Cofactor Regeneration

Caption: Biocatalytic reduction coupled with cofactor regeneration.

Strategic Innovations in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products remains a pinnacle of achievement in organic chemistry, driving the development of new synthetic methodologies and strategies.[22][23] Modern total synthesis campaigns are increasingly focused on efficiency, scalability, and the application of novel bond-forming reactions to access intricate molecular architectures.[2] These endeavors not only provide access to biologically active molecules for further study but also serve as a platform for training the next generation of synthetic chemists.[24]

Data Presentation: Complexity of Selected Total Syntheses

| Natural Product | Key Biological Activity | Longest Linear Sequence (steps) | Key Synthetic Strategy | Reference |

| Quinine | Antimalarial | ~20 (formal synthesis) | Radical addition-cyclization | |

| Tetrapetalone A | Polyketide | 19 | Late-stage glycosylation, C-H hydroxylation | [2] |

| Wortmannin | PI3K inhibitor | ~25 | Palladium-catalyzed cascade reaction | [2] |

| Yersiniabactin | Siderophore | 22 (biosynthesis) vs. 30 (chemical) | Convergent synthesis | [24] |

Experimental Protocol: High-Level Strategy for a Convergent Total Synthesis

A detailed, step-by-step protocol for a complete total synthesis is beyond the scope of this guide. Instead, a high-level strategic overview of a convergent approach is presented.

Overall Strategy: A convergent synthesis involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis.

Phase 1: Fragment Synthesis

-

Retrosynthetic Analysis: Deconstruct the target molecule into several key fragments (e.g., Fragment A, Fragment B, Fragment C).

-

Synthesis of Fragment A: Develop and execute a synthetic route to produce Fragment A in an enantiomerically pure form. This may involve asymmetric catalysis, chiral pool synthesis, or resolution.

-

Synthesis of Fragment B: Independently synthesize Fragment B, again ensuring correct stereochemistry.

-

Synthesis of Fragment C: Prepare Fragment C using established or newly developed synthetic methods.

Phase 2: Fragment Coupling and Finalization

-

Coupling of Fragments: Couple two of the synthesized fragments (e.g., Fragment A and Fragment B) using a highly efficient and selective reaction (e.g., Suzuki coupling, olefination, amide bond formation).

-

Intermediate Purification: Purify the coupled product.

-

Second Coupling: Couple the third fragment (Fragment C) to the product from the first coupling reaction.

-

Late-Stage Manipulations: Perform any necessary final transformations, such as deprotection, oxidation state adjustments, or cyclizations, to complete the synthesis of the natural product.

-

Final Purification and Characterization: Purify the final product and fully characterize it to confirm its structure and stereochemistry, comparing the data to that of the natural isolate.

Visualization: Convergent vs. Linear Synthesis

Caption: Comparison of convergent and linear synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmtech.com [pharmtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ethz.ch [ethz.ch]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmafocusamerica.com [pharmafocusamerica.com]

- 16. jocpr.com [jocpr.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Biocatalysis: Synthesis of Chiral Pharmaceutical Intermediates [sim.confex.com]

- 19. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. dc.narpm.org [dc.narpm.org]

- 22. researchgate.net [researchgate.net]

- 23. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Total Synthesis of Biologically Active Natural Products | The Friestad Research Group - The University of Iowa [friestad.lab.uiowa.edu]

The Chemistry of (Bromomethyl)cyclopentane: A Comprehensive Technical Guide

(Bromomethyl)cyclopentane (CAS No. 3814-30-0) is a versatile haloalkane that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals.[1] Its unique structure, featuring a reactive bromomethyl group attached to a cyclopentane (B165970) ring, allows for a wide range of chemical transformations, making it an important intermediate for introducing the cyclopentylmethyl moiety into larger molecules. This guide provides an in-depth review of the chemistry of this compound, including its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Br | [2] |

| Molecular Weight | 163.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 153.954 °C at 760 mmHg | N/A |

| Density | 1.326 g/cm³ | N/A |

| Flash Point | 58.813 °C | N/A |

| Refractive Index | 1.489 | N/A |

| Solubility | Sparingly soluble in water | N/A |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks and Interpretations | Source(s) |

| ¹H NMR | Approximate chemical shifts (ppm, relative to TMS): 3.3 (d, -CH₂Br), 2.2 (m, -CH-), 1.5-1.8 (m, cyclopentyl -CH₂-) | [3][4] |

| ¹³C NMR | Approximate chemical shifts (ppm): 40.5 (-CH₂Br), 39.5 (-CH-), 32.5 (cyclopentyl -CH₂-), 25.0 (cyclopentyl -CH₂-) | [4][5][6] |

| FTIR (cm⁻¹) | Key absorptions: ~2950 (C-H stretch), ~1450 (C-H bend), ~1220 (CH₂ wag), ~650 (C-Br stretch) | [7][8][9] |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~162/164 (due to ⁷⁹Br/⁸¹Br isotopes), significant fragment at m/z 83 ([M-Br]⁺) | [10][11] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the bromination of a suitable precursor. Two primary methods are the conversion of cyclopentylmethanol to the corresponding bromide and the free-radical bromination of methylcyclopentane (B18539).

Experimental Protocol 1: Synthesis from Cyclopentylmethanol

This method involves the reaction of cyclopentylmethanol with a brominating agent, such as hydrobromic acid (HBr).[12][13]

Materials:

-

Cyclopentylmethanol

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to a stirred solution of cyclopentylmethanol in concentrated hydrobromic acid at 0 °C (ice bath).

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.

Experimental Protocol 2: Free-Radical Bromination of Methylcyclopentane

This method utilizes a free-radical chain reaction to substitute a hydrogen atom on the methyl group of methylcyclopentane with a bromine atom.[14][15][16][17]

Materials:

-

Methylcyclopentane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or other suitable solvent)

-

UV lamp

-

Filtration setup, rotary evaporator

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylcyclopentane and N-Bromosuccinimide in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide to the mixture.

-

Irradiate the flask with a UV lamp and heat the mixture to reflux to initiate the reaction.

-

Monitor the reaction progress by observing the consumption of the dense NBS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-